

A Technical Guide to the Solubility of 2,5-Diiodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diiodobenzoic acid

Cat. No.: B077767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,5-diiodobenzoic acid**. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a detailed experimental protocol for solubility measurement and a logical workflow diagram to guide researchers in their experimental setup.

Introduction to 2,5-Diiodobenzoic Acid

2,5-Diiodobenzoic acid is a derivative of benzoic acid with two iodine atoms substituted on the aromatic ring. Its chemical structure is provided below:

- IUPAC Name: **2,5-diiodobenzoic acid**[\[1\]](#)
- Molecular Formula: C₇H₄I₂O₂[\[1\]](#)
- Molecular Weight: 373.91 g/mol [\[1\]](#)
- CAS Number: 14192-12-2[\[1\]](#)

The presence of two large, hydrophobic iodine atoms on the benzene ring is expected to significantly influence its physicochemical properties, including its solubility in various solvents. Generally, the introduction of iodine atoms decreases aqueous solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **2,5-diiiodobenzoic acid** in a range of common organic and aqueous solvents is not widely available in peer-reviewed literature. The following tables are provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Solubility of **2,5-Diiiodobenzoic Acid** in Common Organic Solvents at 25°C (298.15 K)

Solvent	Molar Solubility (mol/L)	Solubility (g/L)	Solubility (mg/mL)
Methanol			
Ethanol			
Acetone			
Ethyl Acetate			
Dichloromethane			
Dimethyl Sulfoxide (DMSO)			
N,N- Dimethylformamide (DMF)			
Toluene			
Heptane			

Table 2: Temperature Dependence of **2,5-Diiiodobenzoic Acid** Solubility

Solvent	Temperature (°C)	Molar Solubility (mol/L)	Solubility (g/L)
[Solvent 1]	10		
	25		
	40		
[Solvent 2]	10		
	25		
	40		
[Solvent 3]	10		
	25		
	40		

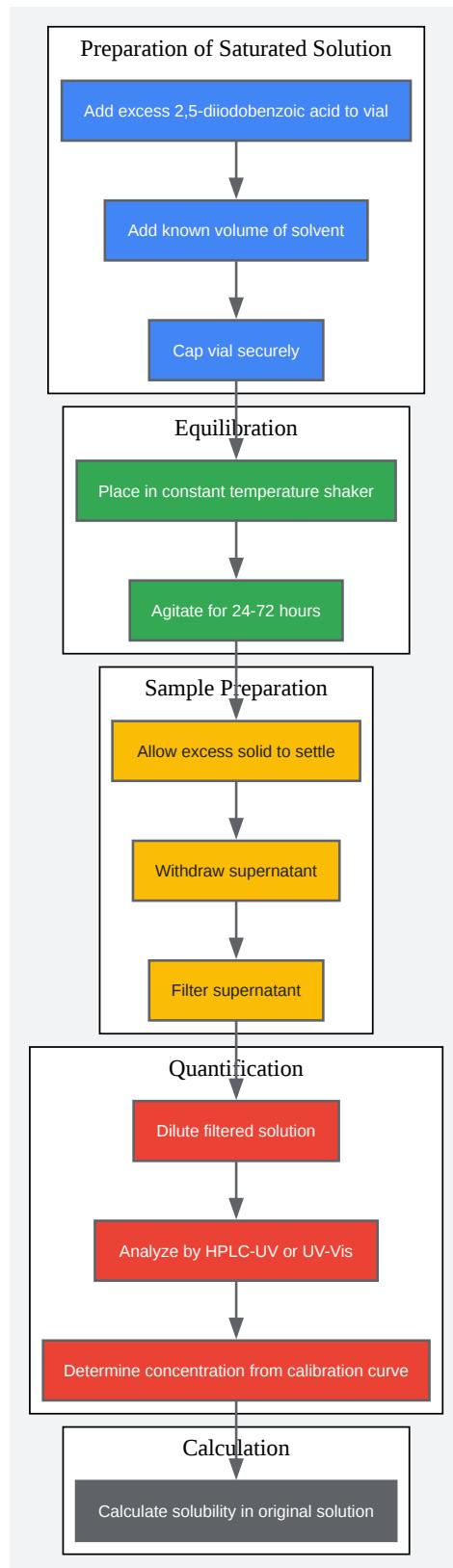
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a given solvent.[\[2\]](#)[\[3\]](#) This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment

- **2,5-Diiodobenzoic acid** (solid)
- Selected solvents (e.g., water, ethanol, acetone)
- Analytical balance
- Vials with screw caps

- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.45 µm pore size)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)


Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **2,5-diiodobenzoic acid** to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

- Quantification:
 - Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.
 - Prepare a calibration curve using standard solutions of **2,5-diiodobenzoic acid** of known concentrations.
 - Determine the concentration of **2,5-diiodobenzoic acid** in the diluted samples by comparing their analytical response to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of **2,5-diiodobenzoic acid** in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in the desired units (e.g., mol/L, g/L, mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2,5-diiodobenzoic acid** using the shake-flask method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diiodobenzoic acid | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2,5-Diiodobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077767#2-5-diiodobenzoic-acid-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com